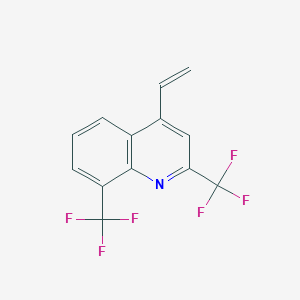

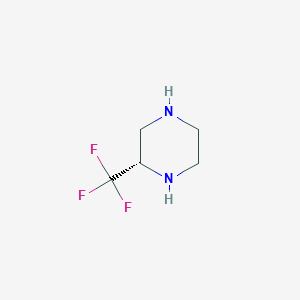

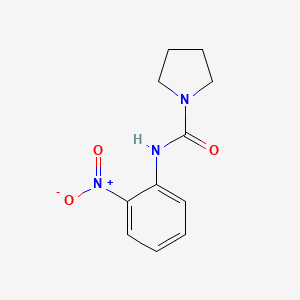

![molecular formula C11H11N3O4S B1416506 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid CAS No. 892874-30-5](/img/structure/B1416506.png)

2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as 1,2,4-triazole derivatives, has been reported in the literature . These compounds were successfully synthesized and their structures were established by NMR and MS analysis .Chemical Reactions Analysis

While specific chemical reactions involving “2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid” are not detailed in the search results, related compounds have been studied for their reactivity .Scientific Research Applications

Anticancer Agent Development

Compounds with the 1,2,4-triazole ring have been extensively studied for their potential as anticancer agents. The ability of these compounds to form hydrogen bonds with different targets can improve pharmacokinetics and pharmacological properties. Novel 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 . This suggests that our compound of interest could be synthesized into derivatives that selectively target cancer cells, offering a pathway to develop new chemotherapy drugs with potentially lower toxicity and higher efficacy.

Antibacterial Drug Design

The 1,2,4-triazole core is also recognized for its significant antibacterial activity. Research has demonstrated that triazole derivatives can serve as potent and safe antimicrobial agents, which is crucial in the face of rising drug resistance in bacteria . By incorporating the 1,2,4-triazole structure into new antibacterial drugs, scientists could address the critical issue of microbial resistance and develop treatments for infections that are currently hard to cure.

Cytotoxicity Studies

The cytotoxic activities of 1,2,4-triazole derivatives have been evaluated using assays like the MTT assay, which measures the metabolic activity of cells to determine the cytotoxicity of compounds . Such studies are vital for understanding the safety profile of new compounds and ensuring that they are selective in targeting cancerous cells over normal cells.

Molecular Docking and Enzyme Inhibition

Molecular docking studies of 1,2,4-triazole derivatives have been conducted to understand their binding modes and mechanism of action within the binding pocket of target enzymes . This application is particularly important in drug discovery, where the inhibition of specific enzymes can lead to the treatment of diseases like cancer.

Energetic Material Synthesis

The nitrogen-rich nature of 1,2,4-triazole derivatives makes them suitable candidates for the development of energetic materials. These materials are used in various applications, including explosives and propellants. The thermal robustness and conformational isomerism associated with these compounds contribute to their stability and performance as energetic materials .

Selectivity Enhancement for Chemotherapeutic Agents

Research on 1,2,4-triazole derivatives has indicated that they can be designed to have proper selectivity against cancer cell lines, minimizing the impact on normal cells . This selectivity is a key factor in reducing the side effects associated with chemotherapy.

Antimicrobial Resistance Combat

The 1,2,4-triazole structure’s ability to act against a broad spectrum of bacteria, including those resistant to current antibiotics, positions it as a valuable tool in the ongoing battle against antimicrobial resistance .

Mechanism of Action

Target of Action

The primary target of the compound 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.

Mode of Action

The compound 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid interacts with its target, the aromatase enzyme, by forming hydrogen bonds . Specifically, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme, and the phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

The interaction of 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid with the aromatase enzyme affects the biosynthesis of estrogens . This can lead to downstream effects on various physiological processes that are regulated by these hormones.

Pharmacokinetics

The pharmacokinetics of 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid are influenced by its ability to form hydrogen bonds with different targets . This property can lead to the improvement of the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability .

Result of Action

The molecular and cellular effects of the action of 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid are primarily related to its impact on the biosynthesis of estrogens . By inhibiting the aromatase enzyme, the compound can potentially influence various physiological processes that are regulated by these hormones.

Action Environment

The action, efficacy, and stability of 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid can be influenced by various environmental factors. For example, the presence of water molecules or sterically approached groups bearing acidic hydrogen can reduce the activation barriers for the reaction of the compound with its target . Furthermore, the use of basic or acidic catalysts can also affect the mechanism of this reaction .

Future Directions

The future research directions could involve further investigations on the scaffold of 1,2,4-triazole to harness its optimum antibacterial potential . Additionally, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name |

2-(3-methylsulfonyl-5-phenyl-1,2,4-triazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S/c1-19(17,18)11-13-12-10(14(11)7-9(15)16)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVAMMCIUJYEPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(N1CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653760 | |

| Record name | [3-(Methanesulfonyl)-5-phenyl-4H-1,2,4-triazol-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

892874-30-5 | |

| Record name | [3-(Methanesulfonyl)-5-phenyl-4H-1,2,4-triazol-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

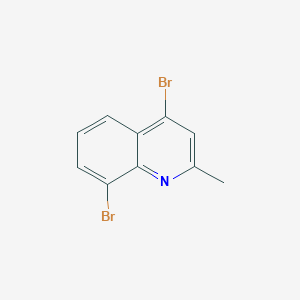

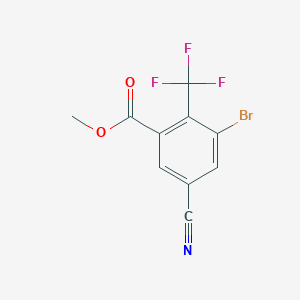

![3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1416428.png)

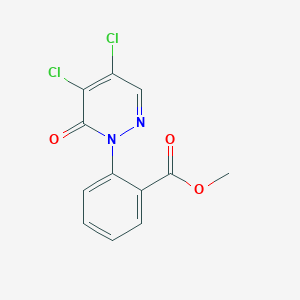

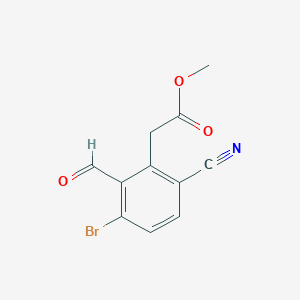

![2-[2-(2-Chloro-7-methoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1416431.png)

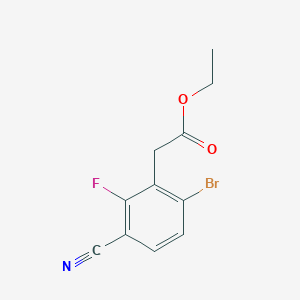

![{2-[(2-Oxo-2-phenylethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416435.png)

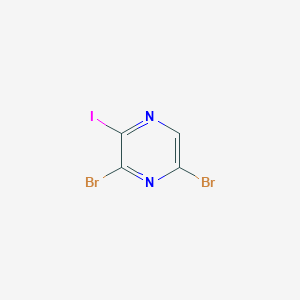

![4,7-Dibromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1416436.png)